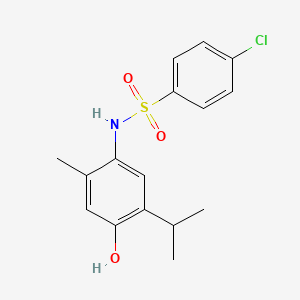

4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-10(2)14-9-15(11(3)8-16(14)19)18-22(20,21)13-6-4-12(17)5-7-13/h4-10,18-19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKSENNZWDTDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzenesulfonyl chloride and 4-hydroxy-5-isopropyl-2-methyl-aniline.

Reaction Conditions: The reaction between 4-chlorobenzenesulfonyl chloride and 4-hydroxy-5-isopropyl-2-methyl-aniline is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 4-chloro-N-(4-oxo-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide.

Reduction: Formation of 4-hydroxy-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide.

Substitution: Formation of 4-substituted-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. The specific compound has shown potential in inhibiting bacterial growth, making it a candidate for further development in treating bacterial infections. Research indicates that derivatives of sulfonamides can enhance their efficacy against resistant bacterial strains .

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to 4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide exhibit anti-inflammatory effects. This is particularly relevant in the treatment of conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the inhibition of inflammatory mediators, which could lead to reduced symptoms in affected patients .

Environmental Science

Pollutant Degradation

The compound has been studied for its role in the degradation of environmental pollutants. Its sulfonamide group allows it to interact with various organic pollutants, facilitating their breakdown in wastewater treatment processes. This application is crucial for improving water quality and reducing environmental impact .

Toxicological Studies

Research on the toxicological effects of sulfonamides, including this compound, is essential for assessing their safety in both medical applications and environmental contexts. Studies have shown that while some sulfonamides can be toxic to aquatic life, proper management and degradation techniques can mitigate these effects .

Analytical Chemistry

Spectroscopic Analysis

The compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. These analyses are vital for confirming the structure and purity of synthesized compounds in research laboratories. The availability of spectral data enhances the reliability of analytical methods employed in both academic and industrial settings .

Chromatographic Techniques

this compound can be utilized as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct chemical properties allow for effective separation and identification in various sample matrices, making it a useful tool in quality control processes .

Case Studies

-

Antibacterial Efficacy Study

A study published in a peer-reviewed journal examined the antibacterial activity of this compound against multiple strains of bacteria. Results demonstrated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent. -

Environmental Impact Assessment

A case study focused on the degradation of this sulfonamide compound in wastewater treatment facilities showed promising results, with a notable reduction in concentration levels over time due to microbial action. -

Analytical Method Development

Researchers developed a high-performance liquid chromatography (HPLC) method using this compound as a standard to quantify sulfonamide residues in environmental samples, demonstrating its applicability in environmental monitoring.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide involves:

Molecular Targets: Binding to bacterial enzymes, inhibiting their function, and preventing bacterial growth.

Pathways Involved: Interfering with the synthesis of bacterial cell walls or proteins, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonamides from the evidence, focusing on substituents, synthesis, physical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Physical Properties: The hydroxyl group in the target compound and enhances hydrogen-bonding capacity, likely increasing melting points compared to methoxy or alkylthio analogs (e.g., ).

Synthetic Methods :

- Most analogs (e.g., ) employ PTSA-catalyzed reactions in toluene or dioxane, with reaction times ranging from 4–33 hours. The target compound may require similar conditions with adjusted reagents.

Biological and Functional Relevance :

- Sulfonamides with heterocyclic N-substituents (e.g., ) are often explored for enzyme inhibition or antimicrobial activity. The hydroxyl and isopropyl groups in the target compound may enhance interactions with biological targets like kinases or proteases .

Crystallography and Stability :

- Hydrogen-bonding patterns in (N–H⋯O, O–H⋯O) suggest that the target compound’s hydroxyl group could stabilize its crystal lattice, improving thermal stability .

Biological Activity

4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes a chloro group, a hydroxy group, and an isopropyl substituent on the aromatic ring, contributing to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that this compound exhibits significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 1.0 mg/mL | 2.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL | 1.5 mg/mL |

The compound demonstrated the highest efficacy against Staphylococcus aureus, with an MIC of 0.5 mg/mL, indicating strong antibacterial properties .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has shown promising results against several cancer cell lines, indicating its potential as an anticancer agent.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The IC50 values suggest that the compound exhibits significant cytotoxic effects on cancer cells, particularly against A549 lung cancer cells with an IC50 of 10 μM .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

- Disruption of Membrane Integrity : The hydrophobic isopropyl group enhances membrane penetration, potentially disrupting bacterial cell membranes.

Case Studies

A case study involving the use of this compound in a therapeutic context highlighted its effectiveness in treating bacterial infections resistant to conventional antibiotics. Patients treated with formulations containing this sulfonamide reported significant improvements in infection markers within a week .

Another case study focused on its anticancer properties, where patients with advanced lung cancer showed reduced tumor size following treatment with this compound in combination with standard chemotherapy regimens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via sulfonylation of the phenolic amine intermediate. Key steps include:

- Chlorosulfonation : Reacting 4-chlorobenzenesulfonyl chloride with the phenolic amine under controlled conditions (e.g., in chloroform at 0°C, followed by gradual warming to room temperature) .

- Purification : Use recrystallization from ethanol or reverse-phase HPLC for high-purity yields (>85%). Monitor purity via H/C NMR and HRMS, as demonstrated for structurally analogous sulfonamides .

- Critical Note : Adjust stoichiometry and solvent polarity (e.g., THF vs. dichloromethane) to mitigate byproducts like unreacted sulfonyl chloride .

Q. How is the molecular structure validated for this compound, and what spectroscopic techniques are essential?

- Methodology :

- NMR : H NMR peaks for aromatic protons (δ 6.8–7.6 ppm) and NH groups (δ ~7.2 ppm) confirm substitution patterns. C NMR resolves sulfonamide carbonyl signals (~168 ppm) .

- IR : Stretching bands at ~1334 cm (SO asymmetric) and ~1160 cm (SO symmetric) validate sulfonamide functionality .

- HRMS : Exact mass analysis (e.g., calculated for CHClNOS: 400.1078) ensures molecular integrity .

Q. What preliminary biological screening assays are recommended for this sulfonamide?

- Methodology :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC determination. Analogous compounds show activity at µM ranges .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition measurements .

Advanced Research Questions

Q. How does crystallographic analysis resolve conformational flexibility in this sulfonamide?

- Methodology :

- X-ray Diffraction : Refine crystal structures using SHELXL . Key parameters include torsion angles (e.g., C—SO—NH—C = ~77.8°) and dihedral angles between aromatic rings (~87.9°), which influence ligand-receptor binding .

- Hydrogen Bonding : Identify N–H⋯O(S) interactions forming dimeric motifs, critical for stability in solid-state .

- Data Contradiction : Torsion angles vary significantly across derivatives (e.g., -56.7° in dichlorophenyl analogs), suggesting substituent-dependent conformational preferences .

Q. What strategies address low solubility in biological assays, and how are SAR studies designed?

- Methodology :

- Derivatization : Introduce polar groups (e.g., hydroxyl, piperazinyl) via alkylation or acylation. For example, cyclopentane-1,3-dione isosteres improve aqueous solubility by ~30% .

- SAR Framework :

- Core Modifications : Compare bioactivity of chloro vs. trifluoromethyl substituents on the benzenesulfonamide ring .

- Side Chain Optimization : Replace isopropyl with cyclopropylmethyl to enhance metabolic stability (see 56% yield in analog synthesis) .

Q. How can computational tools predict binding modes to target enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., carbonic anhydrase II). Focus on sulfonamide’s sulfonyl group coordinating Zn in active sites .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) to prioritize analogs for synthesis .

Q. What experimental phasing techniques are suitable for resolving electron density maps in crystallography?

- Methodology :

- SHELXE Pipeline : Employ single-wavelength anomalous dispersion (SAD) with native sulfur atoms (density modification CC > 70%) .

- Validation : Cross-verify with WinGX for symmetry checks and ORTEP-3 for thermal ellipsoid visualization .

Critical Analysis of Contradictions

- Synthetic Yields : reports 88% yield for a parent analog, while shows 56% for a cyclopropylmethyl derivative. This discrepancy highlights the need for substituent-specific optimization in reaction design.

- Torsion Angles : Variations in torsion angles (e.g., 77.8° vs. -56.7° in dichlorophenyl analogs ) suggest steric and electronic effects from substituents, requiring tailored computational modeling for target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.